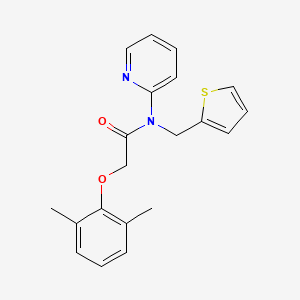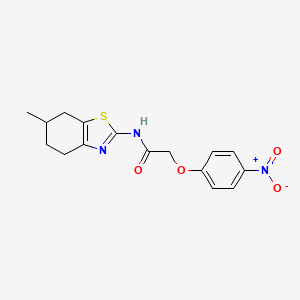![molecular formula C21H32ClN3O2 B14985201 2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B14985201.png)
2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, an ethylpiperazinyl group, and a cyclohexylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the Cyclohexylmethyl Group: The chlorophenoxy intermediate is then reacted with a cyclohexylmethyl halide under basic conditions to introduce the cyclohexylmethyl group.
Formation of the Ethylpiperazinyl Group: The final step involves the reaction of the intermediate with 1-(4-ethylpiperazin-1-yl)amine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chlorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
- **2-(4-bromophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide
- **2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}propionamide
Uniqueness
2-(4-chlorophenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H32ClN3O2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C21H32ClN3O2/c1-2-24-12-14-25(15-13-24)21(10-4-3-5-11-21)17-23-20(26)16-27-19-8-6-18(22)7-9-19/h6-9H,2-5,10-17H2,1H3,(H,23,26) |
InChI Key |
JCAZXDUQVWYBAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B14985123.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B14985135.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14985142.png)
![ethyl 1-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B14985149.png)
![2-(2-Fluorophenoxy)-N-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]acetamide](/img/structure/B14985150.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14985157.png)


![5,7-Diethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B14985166.png)
![4-butoxy-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide](/img/structure/B14985169.png)
![2-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B14985178.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985198.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B14985206.png)
![2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B14985208.png)
